molecular formula C42H26N4O6S2 B3825429 N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide

N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide

Cat. No.: B3825429
M. Wt: 746.8 g/mol
InChI Key: DJSJTJDOZABPEP-UHFFFAOYSA-N
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Description

N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their use in the synthesis of various natural products and pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives, which forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using phthalic anhydride and primary amines, followed by purification and functionalization steps to achieve the desired product. The use of green chemistry principles, such as waste-free transformations and high atom economy, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like CeCl3 for oxidation, reducing agents such as glucose for eco-friendly reduction, and nucleophiles for substitution reactions .

Major Products

Scientific Research Applications

N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as nucleophilic substitution, which can modify its functional groups and enhance its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H26N4O6S2/c47-37(25-11-21-33-35(23-25)41(51)45(39(33)49)29-7-3-1-4-8-29)43-27-13-17-31(18-14-27)53-54-32-19-15-28(16-20-32)44-38(48)26-12-22-34-36(24-26)42(52)46(40(34)50)30-9-5-2-6-10-30/h1-24H,(H,43,47)(H,44,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSJTJDOZABPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)SSC5=CC=C(C=C5)NC(=O)C6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
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N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Reactant of Route 3
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N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Reactant of Route 4
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N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Reactant of Route 5
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N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Reactant of Route 6
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N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide

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